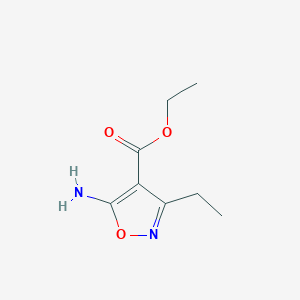![molecular formula C25H20ClN3O3 B14463978 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- CAS No. 68258-62-8](/img/structure/B14463978.png)
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- is an industrial chemical known for its vibrant color properties. It is commonly used as a pigment in various industries, including plastics, inks, paints, and textiles . This compound is also known for its stability and low solubility in water, making it suitable for applications where durability and resistance to environmental factors are essential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- typically involves the azo coupling reaction. This process includes the diazotization of 5-chloro-2-methoxyaniline followed by coupling with 3-hydroxy-2-naphthoic acid . The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amines from reduction, and various substituted aromatic compounds from electrophilic substitution .
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a model compound in studying azo coupling reactions and their mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and low solubility.
Industry: Widely used as a pigment in various industrial applications, including plastics, inks, paints, and textiles
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- involves its interaction with molecular targets through its azo and hydroxyl groups. These interactions can lead to the formation of reactive intermediates that exert biological effects. The compound’s stability and low solubility also contribute to its prolonged action in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other azo dyes and pigments such as:
- 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-4-[(5-(diethylamino)sulfonyl]-2-methoxyphenyl)azo]-3-hydroxy- (Pigment Red 5)
- Naphthol AS derivatives
- Various substituted naphthalenecarboxamides .
Uniqueness
What sets 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- apart is its specific combination of substituents, which confer unique color properties and stability. Its low solubility in water and resistance to environmental factors make it particularly valuable in industrial applications where durability is crucial .
Eigenschaften
CAS-Nummer |
68258-62-8 |
|---|---|
Molekularformel |
C25H20ClN3O3 |
Molekulargewicht |
445.9 g/mol |
IUPAC-Name |
4-[(5-chloro-2-methoxyphenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O3/c1-15-7-3-6-10-20(15)27-25(31)19-13-16-8-4-5-9-18(16)23(24(19)30)29-28-21-14-17(26)11-12-22(21)32-2/h3-14,30H,1-2H3,(H,27,31) |
InChI-Schlüssel |
VFCWMCYMDHFSQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


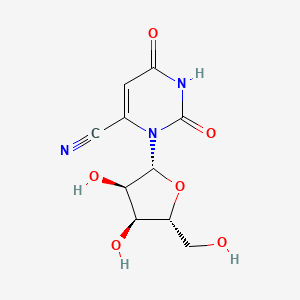
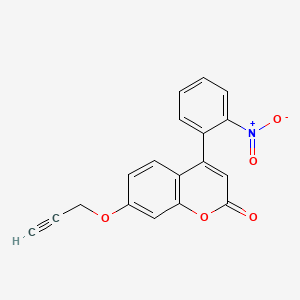
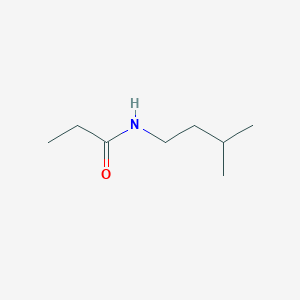



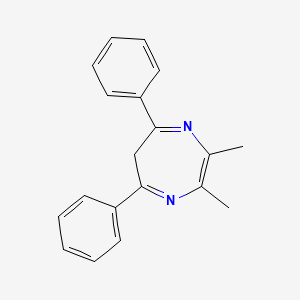

![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
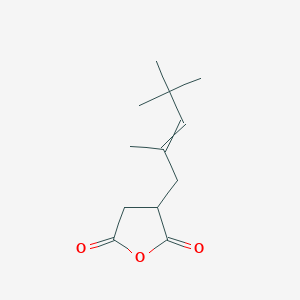
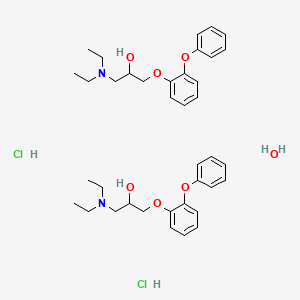
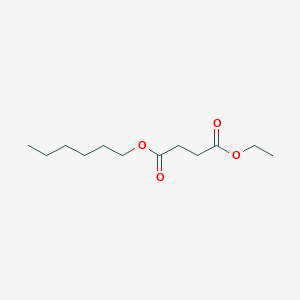
methanone](/img/structure/B14463961.png)
